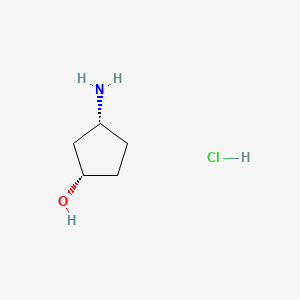

(1S,3R)-3-Aminocyclopentanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,3R)-3-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKRJNWIEGYWGE-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718676 | |

| Record name | (1S,3R)-3-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259436-59-3, 1284248-73-2 | |

| Record name | (1S,3R)-3-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1S,3R)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-3-Aminocyclopentanol hydrochloride is a chiral compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its rigid cyclopentane core, combined with the specific stereochemical arrangement of its amino and hydroxyl groups, establishes it as a valuable chiral building block in the asymmetric synthesis of complex molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and analytical characterization of this compound, serving as a critical resource for professionals in the field of drug discovery and development. The primary application of this compound is as a key intermediate in the synthesis of the potent anti-HIV agent, Bictegravir.[2][3][4]

Chemical and Physical Properties

This compound is a white to pale yellow solid.[5] The hydrochloride salt form enhances its stability and solubility in aqueous solutions. The molecule possesses two chiral centers, leading to four possible stereoisomers. The (1S,3R) and (1R,3S) isomers are a pair of enantiomers with a trans relationship between the amino and hydroxyl groups, while the (1S,3S) and (1R,3R) isomers are a cis pair. This specific stereochemistry is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO | [5] |

| Molecular Weight | 137.61 g/mol | [5] |

| Appearance | White to pale yellow solid | [5] |

| Melting Point | 93-96°C | [5] |

| Solubility | Soluble in Ethanol; Slightly soluble in DMSO and Water | [5] |

| Storage | Inert atmosphere, Room Temperature | [5] |

Experimental Protocols

Synthesis of this compound

A widely employed method for the synthesis of this compound involves a six-step chemo-enzymatic process. This route is advantageous due to its high stereoselectivity and scalability.

Step 1: Hetero-Diels-Alder Reaction Tert-butyl hydroxylamine carbonate is oxidized to tert-butyl nitrosyl carbonate. This is followed by an in-situ hetero-Diels-Alder reaction with cyclopentadiene to yield cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[5] This reaction is catalyzed by copper chloride and 2-ethyl-2-oxazoline.[2]

Step 2: Reduction of N-O Bond The nitrogen-oxygen bond of the bicyclic intermediate is selectively reduced. A common method for this reduction is the use of a zinc powder-acetic acid system.[2][5]

Step 3: Enzymatic Resolution The resulting racemic alcohol is resolved using an enzymatic kinetic resolution. The alcohol is dissolved in a solvent such as methylene chloride, and vinyl acetate is added along with a lipase, for example, Lipozyme40086. The mixture is stirred at room temperature for approximately 48 hours to achieve chiral separation.[5]

Step 4: Hydrogenation The double bond within the cyclopentene ring is reduced via catalytic hydrogenation using palladium on carbon (Pd/C).[5]

Step 5: Deprotection (Deacetylation) The acetyl protecting group is removed under alkaline conditions. This is typically achieved using lithium hydroxide in methanol.[5]

Step 6: Deprotection (Boc Removal) and Salt Formation An acidic solution of hydrogen chloride in isopropanol is prepared in situ by the dropwise addition of acetyl chloride to isopropanol. The Boc-protected amino alcohol from the previous step is dissolved in isopropanol and added to the HCl/isopropanol solution. The reaction is stirred at room temperature for 12 hours. Cooling the system to 0°C induces the crystallization of the final product, (1R,3S)-3-Aminocyclopentanol hydrochloride, which is then collected by filtration.[5]

Purification by Recrystallization

Recrystallization is the most common method for the purification of this compound.[6]

-

Solvent Selection : A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Isopropanol, methanol, and acetone are commonly used solvents for this purpose.[6]

-

Dissolution : The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Cooling and Crystallization : The hot solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.

-

Isolation and Drying : The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried.

Analytical Methods for Purity Assessment

Several analytical techniques are employed to determine the purity of the final product.

-

Gas Chromatography (GC) : Used to assess the overall purity and detect any volatile impurities. A purity of 99.75% with less than 0.01% of optical isomer impurities has been reported using this method.[6]

-

Chiral High-Performance Liquid Chromatography (HPLC) : This is a crucial technique for determining the enantiomeric and diastereomeric purity by separating the different stereoisomers.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the chemical structure of the compound and can be used to identify impurities.[6]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. CN110092726B - Synthesis method of Bictegravir intermediate - Google Patents [patents.google.com]

- 3. (1R,3S)-3-Aminocyclopentanol|Chiral Cyclopentane Building Block [benchchem.com]

- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

(1S,3R)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

(1S,3R)-3-Aminocyclopentanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopentane scaffold, featuring a trans relationship between the amino and hydroxyl groups, provides a valuable synthon for the asymmetric synthesis of complex molecules. This technical guide offers an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

This compound is typically a white to pale yellow solid. The hydrochloride salt form enhances the compound's stability and solubility in various solvents, making it convenient for handling and use in a range of reaction conditions. A summary of its key physicochemical properties is provided below.

| Property | Value |

| CAS Number | 1279032-31-3[1] |

| Molecular Formula | C₅H₁₂ClNO[1][2] |

| Molecular Weight | 137.61 g/mol [1][3] |

| Appearance | White to pale yellow solid[1] |

| Melting Point | 93-96°C |

| Solubility | Soluble in Ethanol; Slightly soluble in DMSO and Water[1] |

| Storage | Inert atmosphere, Room Temperature[1][2] |

Structural Formula

The structural formula of this compound is characterized by a cyclopentane ring with an amino group at position 1 and a hydroxyl group at position 3, with a specific stereochemistry (1S, 3R). The hydrochloride salt is formed with the amino group.

Chemical Structure:

References

A Technical Guide to the Physicochemical Properties of (1S,3R)-3-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (1S,3R)-3-Aminocyclopentanol hydrochloride, a key chiral building block in medicinal chemistry. This document consolidates available data on its chemical structure, properties, and relevant experimental protocols to support research and development activities.

Introduction and Stereochemical Importance

This compound is a bifunctional organic compound featuring a cyclopentane scaffold. Its structure contains two chiral centers, giving rise to four possible stereoisomers. The (1S,3R) and (1R,3S) isomers represent a pair of enantiomers where the amino and hydroxyl functional groups are in a trans configuration relative to the cyclopentane ring.[1] This specific three-dimensional arrangement is critical in drug design, as biological activity is often highly dependent on stereochemistry.[1][2] This molecule serves as an invaluable synthon for the asymmetric synthesis of complex pharmaceutical agents.[1]

It is important to note that while this guide focuses on the (1S,3R) enantiomer, much of the publicly available experimental data has been reported for its enantiomer, (1R,3S)-3-Aminocyclopentanol hydrochloride. As enantiomers, these two compounds have identical physical properties (e.g., melting point, solubility, density) and differ only in the direction they rotate plane-polarized light.

Physicochemical Properties

The hydrochloride salt form of (1S,3R)-3-Aminocyclopentanol results from the protonation of the amino group.[2] This salt formation significantly enhances the compound's water solubility compared to its free base form.[2] A summary of its key physicochemical properties is presented below.

Table 1: Summary of Physicochemical Properties

| Property | Value | Notes / Reference |

| IUPAC Name | (1S,3R)-3-aminocyclopentan-1-ol;hydrochloride | |

| CAS Number | 1279032-31-3 | For the (1R,3S) enantiomer[1][3][4][5][6][7][8] |

| Molecular Formula | C₅H₁₂ClNO | Includes HCl salt[1][2][3][4][7][9] |

| Molecular Weight | 137.61 g/mol | Calculated based on atomic weights[1][2][3][4][7][9] |

| Appearance | White to pale yellow crystalline solid | [1][2][8][10] |

| Melting Point | 93-96°C | Reported for the (1R,3S) enantiomer[1][10] |

| ~175-185°C | Estimated value[2] | |

| Solubility | Highly soluble in water. | Due to ionic nature of the salt[2] |

| Soluble in Ethanol; Slightly soluble in DMSO and Water. | Reported for the (1R,3S) enantiomer[1][8][10] | |

| pKa | 15.06 ± 0.40 | Predicted for the hydroxyl group of the free base[11][12][13] |

| LogP | Approx. -0.9 | Indicating moderate hydrophilicity[2] |

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the synthesis and characterization of chemical compounds. This section outlines protocols for the synthesis and measurement of key physicochemical properties.

Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

A common laboratory-scale synthesis involves the acidic deprotection of a tert-butyloxycarbonyl (Boc)-protected precursor. This method is effective for generating the hydrochloride salt directly.

Protocol: Boc Deprotection to Form Hydrochloride Salt [1]

-

Preparation of HCl/Isopropanol Solution: An acidic solution of hydrogen chloride in isopropanol is prepared in situ. Acetyl chloride (1.5-2.5 equivalents) is added dropwise to isopropanol (5.0-7.0 volumes) under an inert atmosphere, with cooling to control the exothermic reaction.

-

Deprotection Reaction: The Boc-protected amino alcohol precursor is dissolved in isopropanol and added dropwise to the prepared HCl/isopropanol solution.

-

Reaction Monitoring: The mixture is stirred at room temperature (approx. 25°C) for 12 hours. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[14]

-

Crystallization and Isolation: Upon reaction completion, the system is cooled to 0°C to induce crystallization of the hydrochloride salt.

-

Purification: The resulting white solid is collected by filtration, washed with cold isopropanol, and then dried under vacuum to yield the final product.[1][14]

Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range is reported as the melting point.

Determination of Aqueous Solubility

This protocol provides a general method for determining the solubility of the compound in water.

Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the saturated solution from the excess solid.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of the solute in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a concentration-calibrated standard curve.

-

Calculation: The solubility is expressed in units such as g/L or mg/mL.

Chemical Reactivity and Applications

This compound is a versatile intermediate. The amino group can act as a nucleophile, while the hydroxyl group can undergo reactions such as esterification or oxidation.[2] Its primary application is as a chiral building block in the synthesis of pharmaceuticals. For instance, it is used in the preparation of 6-aminopyridine-3-thiazole derivatives, which are investigated for the treatment of rheumatoid arthritis and psoriasis.[3][7][8] It is also a key intermediate in the synthesis of the antiviral agent Bictegravir.[12] The biological activity of these larger molecules is often directly linked to the precise stereochemistry provided by the aminocyclopentanol core.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (1259436-59-3) for sale [vulcanchem.com]

- 3. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. legendpharm.com [legendpharm.com]

- 5. 1279032-31-3|(1R,3S)-3-Aminocyclopentanol hydrochloride|BLD Pharm [bldpharm.com]

- 6. (1R,3S)-3-Aminocyclopentanol hydrochloride|1279032-31-3-沧å·æ©ç§å»è¯ç§ææéå ¬å¸ [enkepharma.com]

- 7. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]

- 8. (1R,3S)-3-AMinocyclopentanol hydrochloride CAS#: 1279032-31-3 [m.chemicalbook.com]

- 9. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (1R,3S)-3-AMINOCYCLOPENTANOL HYDROCHLORIDE CAS#: 124555-33-5 [amp.chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. (1R,3S)-3-Aminocyclopentanol CAS#: 1110772-05-8 [m.chemicalbook.com]

- 13. (1R,3S)-3-Aminocyclopentanol | 1110772-05-8 [chemicalbook.com]

- 14. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to (1S,3R)-3-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-3-Aminocyclopentanol hydrochloride is a chiral bifunctional molecule of significant interest in medicinal chemistry and asymmetric synthesis. Its rigid cyclopentane framework, combined with the stereochemically defined trans relationship between the amino and hydroxyl groups, establishes it as a valuable building block for complex pharmaceutical compounds. The precise spatial arrangement of its functional groups is crucial for stereoselective synthesis and for ensuring the desired pharmacological activity in the final active pharmaceutical ingredient (API). This technical guide provides a detailed overview of its chemical identity, physicochemical properties, stereochemical context, synthesis, and analytical characterization.

Chemical Identification and Properties

This compound is a white crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for use in various synthetic applications.[1]

Chemical Structure and CAS Numbers

The stereochemistry of 3-aminocyclopentanol is critical, as it possesses two chiral centers, leading to four possible stereoisomers. The (1S,3R) and (1R,3S) isomers are a pair of enantiomers with a trans relationship between the amino and hydroxyl groups. The (1S,3S) and (1R,3R) isomers are another enantiomeric pair with a cis relationship.

Structure of this compound:

Key CAS Numbers:

| Compound | CAS Number |

| This compound | 1259436-59-3 [1][2][3][4] |

| (1S,3R)-3-Aminocyclopentanol (free base) | 1036260-18-0[5] |

| (1R,3S)-3-Aminocyclopentanol hydrochloride (enantiomer) | 1279032-31-3[6][7] |

| 3-Aminocyclopentanol hydrochloride (unspecified stereochemistry) | 1184919-69-4[8] |

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Highly soluble in water | [1] |

| Storage Conditions | Store in a dry, well-ventilated place at 2-8 °C. |

Stereoisomer Relationships

The stereochemical relationships between the four isomers of 3-aminocyclopentanol are crucial for understanding its synthesis and biological activity.

Synthesis and Purification

The enantioselective synthesis of this compound is critical for its use in pharmaceutical applications. A common and scalable approach is a chemo-enzymatic method that allows for the isolation of the desired enantiomer with high purity.

Synthetic Workflow

The following diagram outlines a typical chemo-enzymatic synthesis route. This process starts with a Diels-Alder reaction, followed by reduction, enzymatic resolution to separate the enantiomers, hydrogenation, and finally deprotection and salt formation to yield the target compound.

Experimental Protocols

Step 1: Hetero-Diels-Alder Reaction

-

tert-Butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using a catalyst such as copper chloride in the presence of a ligand like 2-ethyl-2-oxazoline.

-

The resulting nitroso compound undergoes a hetero-Diels-Alder reaction with cyclopentadiene to form the bicyclic adduct, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

Step 2: Reduction of the N-O Bond

-

The bicyclic adduct is treated with a reducing agent, typically zinc powder in acetic acid, to selectively cleave the N-O bond, yielding the racemic cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.

Step 3: Enzymatic Kinetic Resolution

-

This is a crucial step for separating the enantiomers. A lipase, such as Novozym 435, is used to selectively acylate one of the enantiomers. For the synthesis of the (1S,3R) target, conditions would be chosen to acylate the (1R,3S)-amino alcohol, leaving the desired (1S,3R)-amino alcohol unreacted.

-

The acylated and unreacted enantiomers can then be separated by standard chromatographic techniques.

Step 4: Hydrogenation

-

The double bond in the cyclopentene ring of the separated (1S,3R) precursor is reduced via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Step 5: Deprotection and Salt Formation

-

The tert-butoxycarbonyl (Boc) protecting group on the amine is removed under acidic conditions.

-

An acidic solution of hydrogen chloride in a solvent like isopropanol is used to simultaneously deprotect the amine and form the hydrochloride salt. The product often crystallizes from the solution upon cooling.

Purification

The most common method for purifying this compound is recrystallization.

General Recrystallization Protocol:

-

Dissolution: Dissolve the crude product in a minimal amount of a hot solvent, such as isopropanol or methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Analytical Identification

A combination of spectroscopic and chromatographic techniques is used to confirm the identity, purity, and stereochemistry of this compound.

Spectroscopic Characterization

While publicly available spectra for this compound are limited, the expected characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the protons on the cyclopentane ring. The chemical shifts and coupling constants of the protons attached to the carbons bearing the hydroxyl and amino groups would be indicative of their trans relative stereochemistry.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display five distinct signals corresponding to the five carbon atoms of the cyclopentane ring, confirming the structure's symmetry.

-

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the ammonium salt, and C-H stretches of the cyclopentane ring.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the free base (C₅H₁₁NO) after the loss of HCl.

Chromatographic Purity Assessment

The purity of the compound is typically assessed using the following methods:

| Technique | Purpose |

| GC (Gas Chromatography) | To determine the overall purity and detect volatile impurities. |

| Chiral HPLC (High-Performance Liquid Chromatography) | To determine the enantiomeric and diastereomeric purity by separating the stereoisomers. |

A typical workflow for assessing the purity of the final product is outlined below.

Applications in Drug Development

This compound is a valuable chiral building block in the pharmaceutical industry.[1] Its defined stereochemistry and bifunctional nature make it a key intermediate in the synthesis of complex APIs.

-

Synthesis of Chiral Molecules: It is used in the development of drug candidates where specific stereochemistry is essential for biological activity.

-

Antiviral Agents: Its enantiomer, (1R,3S)-3-aminocyclopentanol, is a key intermediate in the synthesis of the anti-HIV drug Bictegravir. The (1S,3R) and (1S,3S) isomers are important precursors for carbocyclic nucleoside analogues with potential antiviral and antitumor activities.

-

Reference Standards: The compound is also used as an analytical reference standard for method development and for studying stereochemical effects in biological systems.[1]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and versatile chemical functionality enable the efficient and stereocontrolled synthesis of complex molecules. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective application in research and drug development. As the demand for enantiomerically pure therapeutics continues to grow, the importance of synthons like this compound in advancing modern medicine is undeniable.

References

- 1. This compound (1259436-59-3) for sale [vulcanchem.com]

- 2. CAS 1259436-59-3 | 4256-5-40 | MDL MFCD20488595 | (1S,3R)-3-Aminocyclopentan-1-ol hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 3. This compound | 1259436-59-3 [chemicalbook.com]

- 4. 1259436-59-3|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]

- 7. (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of (1S,3R)-3-Aminocyclopentanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1S,3R)-3-Aminocyclopentanol hydrochloride (CAS No. 1279032-31-3), a key chiral building block in pharmaceutical synthesis. Due to the limited availability of public experimental data for this specific enantiomer, this document combines reported experimental data for its enantiomer, (1R,3S)-3-Aminocyclopentanol hydrochloride, with established principles of spectroscopic analysis for this class of compounds. Spectroscopic data for enantiomers are identical, with the exception of the sign in specific rotation measurements.

Molecular Structure and Properties

This compound is a chiral molecule featuring a cyclopentane ring with an amino and a hydroxyl group in a trans configuration. The hydrochloride salt form enhances its stability and solubility.

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for (1R,3S)-3-Aminocyclopentanol Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.28-4.32 | m | 1H | CH-OH |

| 3.61-3.67 | m | 1H | CH-NH₃⁺ |

| 2.13-2.21 | m | 1H | Cyclopentane-H |

| 2.02-2.11 | m | 1H | Cyclopentane-H |

| 1.70-1.86 | m | 3H | Cyclopentane-H |

| 1.60-1.66 | m | 1H | Cyclopentane-H |

| Solvent: D₂O, 400 MHz. Data obtained from patent CN105198909A for the (1R,3S) enantiomer.[1] |

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~75 | CH-OH |

| ~55 | CH-NH₃⁺ |

| ~30-40 | Cyclopentane-CH₂ |

| Note: Experimental data for the ¹³C NMR spectrum is not readily available in the public domain. The presented values are estimates based on related structures. |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3200-2800 | Broad | N-H stretch (ammonium salt) |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (ammonium salt) |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

| Note: Experimental IR spectra are not readily available. The expected absorption bands are based on the functional groups present in the molecule. |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z (relative intensity) | Ion |

| 102.0919 | [M+H]⁺ (free base) |

| 85.0651 | [M+H-NH₃]⁺ |

| 84.0808 | [M+H-H₂O]⁺ |

| Note: Experimental mass spectra are not readily available. The expected m/z values are for the protonated free base (C₅H₁₁NO) and its characteristic fragments under electrospray ionization (ESI) conditions. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-resolution NMR spectrum can be acquired using a 400 MHz (or higher) spectrometer.

Workflow for NMR Analysis:

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Given that the sample is a hydrochloride salt, care must be taken to avoid ion exchange when using alkali halide pellets.

Workflow for IR Analysis (KBr Pellet Method):

Mass Spectrometry (MS)

Mass spectra can be acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.

Workflow for ESI-MS Analysis:

Signaling Pathways and Logical Relationships

The primary utility of this compound is as a chiral building block in organic synthesis. Its defined stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The logical relationship between the chiral starting material and the final API is depicted below.

This technical guide serves as a foundational resource for the spectroscopic properties of this compound. As more experimental data becomes publicly available, this document will be updated to reflect the most current and comprehensive information.

References

Conformational Analysis of the Cyclopentane Ring in (1S,3R)-3-Aminocyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Aminocyclopentanol is a chiral synthetic intermediate of significant interest in the pharmaceutical industry, serving as a key building block for various therapeutic agents.[1][2] Its three-dimensional structure is critical to its function and reactivity. This technical guide provides an in-depth analysis of the conformational landscape of the cyclopentane ring in (1S,3R)-3-Aminocyclopentanol. While direct experimental data for this specific molecule is limited, this guide extrapolates from well-established principles of cyclopentane conformational analysis to predict the most probable low-energy conformations. Furthermore, it outlines the detailed experimental and computational protocols that are essential for the definitive determination of its conformational preferences.

Introduction to Cyclopentane Conformations

Unlike cyclohexane, which has a clear energetic preference for the chair conformation, cyclopentane is a more flexible ring system. A planar cyclopentane structure would have minimal angle strain, with internal angles of 108°, close to the ideal tetrahedral angle of 109.5°.[3][4] However, a planar conformation introduces significant torsional strain due to the eclipsing of all carbon-carbon bonds.[3][5] To alleviate this torsional strain, cyclopentane adopts non-planar, puckered conformations.[4][6]

The two primary, isoenergetic conformations of cyclopentane are the envelope (with C_s symmetry) and the twist or half-chair (with C_2 symmetry).[7]

-

Envelope Conformation: In this arrangement, four of the carbon atoms are coplanar, while the fifth is puckered out of the plane.[8][9] This conformation reduces some torsional strain, but some eclipsing interactions remain.[3][4]

-

Twist (Half-Chair) Conformation: Here, three carbon atoms are coplanar, with the other two puckered on opposite sides of the plane.[9][10] This conformation also effectively reduces torsional strain.

These conformations are not static and can readily interconvert through a low-energy process known as pseudorotation .[9][11] This dynamic process involves a continuous wave-like motion of the ring, where each carbon atom sequentially moves out of the plane.

Predicted Conformations of (1S,3R)-3-Aminocyclopentanol

For a 1,3-disubstituted cyclopentane such as (1S,3R)-3-Aminocyclopentanol, the substituents can occupy either pseudo-axial or pseudo-equatorial positions in the puckered conformations. The relative stability of these conformers is dictated by the steric and electronic interactions of the substituents.[9]

Given the trans relationship between the amino and hydroxyl groups in (1S,3R)-3-Aminocyclopentanol, the most stable conformation is predicted to be the one where both bulky substituents occupy pseudo-equatorial positions.[1][9] This arrangement minimizes steric hindrance and gauche interactions.

The two primary low-energy conformations are therefore predicted to be the di-pseudo-equatorial envelope and the di-pseudo-equatorial twist conformations.

Data Presentation

Table 1: Calculated Relative Energies of Conformers

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| Di-pseudo-equatorial Envelope | DFT | B3LYP/6-31G | 0.00 (Reference) |

| Di-pseudo-equatorial Twist | DFT | B3LYP/6-31G | ~0.1-0.5 |

| Pseudo-axial/Pseudo-equatorial | DFT | B3LYP/6-31G | > 2.0 |

| Di-pseudo-axial | DFT | B3LYP/6-31G | > 4.0 |

Table 2: Predicted 1H NMR Vicinal Coupling Constants (3JHH)

| Coupling Protons | Di-pseudo-equatorial Envelope (Hz) | Di-pseudo-equatorial Twist (Hz) |

| H1-H2 (cis) | ~ 6-8 | ~ 5-7 |

| H1-H5 (trans) | ~ 8-10 | ~ 9-11 |

| H2-H3 (trans) | ~ 8-10 | ~ 9-11 |

| H3-H4 (trans) | ~ 8-10 | ~ 9-11 |

Experimental and Computational Protocols

The definitive determination of the conformational preferences of (1S,3R)-3-Aminocyclopentanol requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[12] The magnitude of vicinal proton-proton coupling constants (3JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation can be inferred.

Detailed Protocol for 1H NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of (1S,3R)-3-Aminocyclopentanol hydrochloride in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a high-quality NMR tube.

-

Data Acquisition:

-

Acquire a high-resolution 1D 1H NMR spectrum on a high-field spectrometer (≥400 MHz).

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to unambiguously assign all proton signals.

-

Measure the vicinal coupling constants with high precision from the 1D spectrum or by using specialized techniques like J-resolved spectroscopy.

-

-

Data Analysis:

-

Analyze the multiplicity and coupling constants for each proton.

-

Compare the experimentally determined 3JHH values with those predicted for different theoretical conformations (e.g., from computational modeling).

-

A close match between the experimental and predicted values for a particular conformation provides strong evidence for its predominance in solution.

-

Computational Chemistry

Computational modeling provides valuable insights into the relative energies and geometries of different conformers.

Detailed Protocol for DFT Calculations:

-

Structure Building: Construct the initial 3D structures of the possible conformers (di-pseudo-equatorial envelope, di-pseudo-equatorial twist, etc.) of (1S,3R)-3-Aminocyclopentanol using a molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

NMR Prediction: Predict the 1H NMR chemical shifts and coupling constants for each optimized conformer.

Conclusion

The conformational analysis of (1S,3R)-3-Aminocyclopentanol is crucial for understanding its role in drug design and synthesis. Based on established principles, the cyclopentane ring is predicted to adopt a puckered conformation where both the amino and hydroxyl groups are in pseudo-equatorial positions to minimize steric interactions. The envelope and twist conformations with this arrangement are likely the most stable. A definitive determination of the conformational landscape requires a synergistic approach combining high-resolution NMR spectroscopy and computational chemistry, as outlined in this guide. Such studies are paramount for the rational design of novel therapeutics based on this important chiral building block.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (1259436-59-3) for sale [vulcanchem.com]

- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 7. Cycloalkanes [ch.ic.ac.uk]

- 8. Ring Conformation | ChemTalk [chemistrytalk.org]

- 9. benchchem.com [benchchem.com]

- 10. Cyclopentane | OpenOChem Learn [learn.openochem.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. auremn.org.br [auremn.org.br]

Methodological & Application

Application Notes and Protocols for the Chemo-enzymatic Synthesis of (1S,3R)-3-Aminocyclopentanol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1S,3R)-3-Aminocyclopentanol is a crucial chiral building block in the synthesis of various pharmaceuticals, including antiviral agents like Abacavir. The chemo-enzymatic approach offers a highly efficient and stereoselective route to this compound, overcoming the challenges associated with traditional chemical methods. This document provides a detailed protocol for the synthesis of (1S,3R)-3-Aminocyclopentanol hydrochloride, emphasizing the key enzymatic resolution step.

The overall synthetic strategy involves the enzymatic resolution of a racemic precursor, followed by chemical transformations to yield the final product. This method leverages the high selectivity of enzymes to achieve excellent enantiomeric purity.

Overall Synthetic Workflow

Application Notes and Protocols for the Synthesis of (1S,3R)-3-Aminocyclopentanol Hydrochloride via Hetero-Diels-Alder Reaction

Introduction

(1S,3R)-3-Aminocyclopentanol hydrochloride and its enantiomer, (1R,3S)-3-aminocyclopentanol hydrochloride, are crucial chiral building blocks in the pharmaceutical industry. Their unique stereochemistry, featuring a trans relationship between the amino and hydroxyl groups on a cyclopentane ring, makes them valuable synthons for the asymmetric synthesis of complex pharmaceutical agents.[1] The defined stereochemistry is paramount for biological activity, as often only one enantiomer of a drug is therapeutically effective while the other may be inactive or cause adverse effects.[1] This document provides detailed application notes and protocols for the synthesis of this class of compounds, with a focus on a chemo-enzymatic route involving a key Hetero-Diels-Alder reaction. While the detailed experimental protocol is described for the synthesis of the (1R,3S) enantiomer, the synthesis of the desired (1S,3R) enantiomer can be achieved through similar methodologies, for instance, by employing the opposite enantiomer of the resolving agent or a suitable chiral catalyst in the asymmetric steps.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the target compound is essential for its effective application in synthesis.

| Property | Value |

| CAS Number | 1279032-31-3 (for 1R,3S enantiomer) |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 93-96°C |

| Solubility | Soluble in Ethanol; Slightly soluble in DMSO and Water |

| Storage | Inert atmosphere, Room Temperature |

Table 1: Physicochemical properties of (1R,3S)-3-Aminocyclopentanol hydrochloride.[1]

Synthetic Approach: Chemo-enzymatic Synthesis

A robust and scalable synthesis for 3-aminocyclopentanol hydrochloride has been developed, employing a combination of chemical and enzymatic steps.[1][2] This approach allows for high optical purity and good overall yields. The key steps in this synthesis are outlined below.

Experimental Workflow

Caption: Chemo-enzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Detailed Experimental Protocols

The following protocols are based on a patented six-step synthesis for (1R,3S)-3-aminocyclopentanol hydrochloride.[2]

Step 1: Hetero-Diels-Alder Reaction

This initial step constructs the bicyclic core of the molecule through a [4+2] cycloaddition.

Caption: Hetero-Diels-Alder reaction mechanism.

-

Procedure: In a suitable reactor, tert-butyl hydroxylamine carbonate (1.0 eq.) is oxidized to tert-butyl nitrosyl carbonate in situ. This is achieved using a catalytic system of copper chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (0.1-0.2 eq.).[1][2] Subsequently, cyclopentadiene (1.5-2.0 eq.) is added to the reaction mixture to undergo a hetero-Diels-Alder reaction.[1][2] The reaction is maintained at a temperature of 20-30 °C to yield cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[2]

Step 2: Reductive Ring Opening

-

Procedure: The nitrogen-oxygen bond of the bicyclic intermediate from Step 1 is selectively reduced. This is accomplished using a zinc powder-acetic acid system to afford the racemic alcohol.[1][2]

Step 3: Enzymatic Resolution

This step is crucial for separating the desired enantiomer.

-

Procedure: The racemic alcohol is dissolved in methylene chloride. Lipase (e.g., Lipozyme40086) and vinyl acetate (5 equiv.) are added to the solution.[1][2] The enzyme selectively acetylates one of the enantiomers, allowing for their separation.

Step 4: Hydrogenation

-

Procedure: The double bond in the chirally pure intermediate is reduced via palladium on carbon (Pd/C) catalyzed hydrogenation.[2]

Step 5: Deacetylation

-

Procedure: The acetyl protecting group is removed under alkaline conditions using lithium hydroxide in methanol.[1][2]

Step 6: Boc Deprotection and Hydrochloride Salt Formation

-

Procedure: An acidic solution of hydrogen chloride in isopropanol is prepared in situ by the dropwise addition of acetyl chloride (1.5-2.5 eq.) to isopropanol (5.0-7.0 Vol.).[1][2] The Boc-protected amino alcohol from the previous step is dissolved in isopropanol and added dropwise to the prepared HCl/isopropanol solution. The reaction is stirred at room temperature (25 °C) for 12 hours. The system is then cooled to 0 °C to induce crystallization. The resulting white solid is collected by filtration to give (1R,3S)-3-Aminocyclopentanol hydrochloride.[1]

Quantitative Data Summary

The following tables summarize the reported yields and purity for the chemo-enzymatic and chemo-catalytic synthesis routes for the (1R,3S) enantiomer.

Chemo-enzymatic Synthesis Data

| Step No. | Reaction Step | Key Reagents/Enzyme | Solvent | Yield | Enantiomeric Excess (ee) |

| 3 | Enzymatic Resolution of (±)-intermediate | Lipozyme40086 | Methylene Chloride | 41% | >99% |

| 6 | Deprotection and Hydrochloride Salt Formation | Acetyl chloride | Isopropanol | 80% | - |

Table 2: Quantitative data from a reported enzymatic synthesis route.[1]

Chemo-catalytic Synthesis Data

| Reaction Step | Key Reagents | Solvent | Overall Yield | Purity by GC |

| Deprotection and Hydrochloride Salt Formation | Pivaloyl chloride, Isopropanol | Isopropanol | 69.8% | 99.75% |

| Boc Deprotection | HCl in Dioxane | Dioxane | 95% | - |

Table 3: Summary of a chemo-catalytic synthesis with reported yields.[1][3]

Conclusion

The Hetero-Diels-Alder reaction serves as a powerful tool for the efficient synthesis of the core structure of 3-aminocyclopentanol hydrochloride. The subsequent chemo-enzymatic route provides a viable and scalable method for producing the enantiomerically pure compound, which is a valuable asset in the development of novel therapeutics. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of drug discovery and development.

References

Synthesis of (1S,3R)-3-Aminocyclopentanol Hydrochloride: An Application Note and Protocol on Chiral Resolution

This document provides a detailed protocol for the synthesis of (1S,3R)-3-Aminocyclopentanol hydrochloride, a valuable chiral building block in pharmaceutical development. The methodology focuses on the synthesis of a racemic precursor followed by chiral resolution to isolate the desired (1S,3R) enantiomer.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of the target compound is crucial for its application in drug discovery and development.

| Property | Value |

| CAS Number | 1279032-31-3 (for the (1R,3S) enantiomer, the enantiomer of the target compound) |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol [1] |

| Appearance | White to pale yellow solid[1] |

| Melting Point | 93-96°C[1] |

| Solubility | Soluble in Ethanol; Slightly soluble in DMSO and Water[1] |

| Stereochemistry | The (1S,3R) isomer possesses a trans relationship between the amino and hydroxyl groups.[1][2] |

Synthesis Pathway Overview

The synthesis of this compound is achieved through a multi-step process that begins with the preparation of a racemic mixture of 3-aminocyclopentanol. This racemic mixture is then subjected to chiral resolution using a suitable chiral resolving agent, such as L-(+)-tartaric acid, to separate the desired enantiomer. The final step involves the formation of the hydrochloride salt.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Racemic cis-3-Aminocyclopentanol

This initial step aims to produce the racemic starting material for chiral resolution.

Materials:

-

3-Aminocyclopentanone (or a protected derivative)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 3-aminocyclopentanone precursor in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the racemic cis/trans mixture of 3-aminocyclopentanol.[3]

-

The cis and trans isomers may be separable by column chromatography.[3]

Part 2: Chiral Resolution of Racemic 3-Aminocyclopentanol

This critical step separates the desired (1S,3R) enantiomer from the racemic mixture.

Caption: Diagram of the chiral resolution process via diastereomeric salt formation.

Materials:

-

Racemic 3-aminocyclopentanol

-

L-(+)-Tartaric acid

-

Ethanol

-

2 M Sodium hydroxide (NaOH) solution

-

Dichloromethane

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic 3-aminocyclopentanol in ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in ethanol.[3]

-

Combine the two solutions and stir. The formation of diastereomeric salts will occur.

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.[4]

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.[4]

-

Liberation of the Free Amine: Dissolve the collected diastereomeric salt in water and add 2 M NaOH solution dropwise until the solution is basic (pH > 10) to liberate the free amine.[4]

-

Extraction: Extract the liberated (1S,3R)-3-aminocyclopentanol with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched free amine.

Part 3: Formation of this compound

The final step involves the conversion of the free amine to its hydrochloride salt for improved stability and handling.

Materials:

-

(1S,3R)-3-Aminocyclopentanol

-

Isopropanol

-

Acetyl chloride

Procedure:

-

Prepare an acidic solution of hydrogen chloride in isopropanol by the dropwise addition of acetyl chloride to isopropanol.[1]

-

Dissolve the (1S,3R)-3-aminocyclopentanol from the previous step in isopropanol.

-

Add the amine solution dropwise to the prepared HCl/isopropanol solution.

-

Stir the reaction at room temperature for several hours.

-

Cool the mixture to induce crystallization of the hydrochloride salt.

-

Collect the white solid by filtration and dry under vacuum to yield this compound.[1]

Quantitative Data Summary

The efficiency of the synthesis and resolution can be evaluated by the yield and enantiomeric excess. The following table provides representative data based on similar reported procedures.

| Step | Parameter | Typical Value |

| Synthesis of Racemic Precursor | Yield | 70-90% |

| Chiral Resolution | Theoretical Yield | < 50% |

| Practical Yield | 30-45%[5] | |

| Enantiomeric Excess (e.e.) | > 99% | |

| Hydrochloride Salt Formation | Yield | > 95% |

Conclusion

The described protocol provides a robust method for the synthesis of this compound through chiral resolution. This procedure is scalable and yields a product with high optical purity, suitable for applications in pharmaceutical research and development. The key to this synthesis is the efficient separation of diastereomeric salts formed with a chiral resolving agent.

References

Application Notes: (1S,3R)-3-Aminocyclopentanol Hydrochloride as a Versatile Chiral Building Block

Introduction

(1S,3R)-3-Aminocyclopentanol hydrochloride is a bifunctional chiral building block of significant interest in medicinal chemistry and organic synthesis. As an enantiomer of the well-studied (1R,3S) isomer, it features a rigid cyclopentane scaffold with amino and hydroxyl groups in a trans configuration.[1] This specific three-dimensional arrangement is paramount for its application in asymmetric synthesis, where it serves as a crucial intermediate for enantiomerically pure pharmaceutical agents.[1] The hydrochloride salt form enhances the compound's stability and solubility, making it more convenient for handling and use in various reaction conditions.[2] Its primary application lies in the synthesis of antiviral drugs, most notably as a key component for the anti-HIV drug Bictegravir.[3][4][5]

Physicochemical Properties

The precise stereochemistry of this compound is critical for its role in drug design, as biological systems are inherently chiral and often interact with only one enantiomer of a drug.[2] The physicochemical properties, aside from optical rotation, are identical to its (1R,3S) enantiomer.

| Property | Value |

| CAS Number | 1279032-31-3[1] |

| Molecular Formula | C₅H₁₂ClNO[1][2] |

| Molecular Weight | 137.61 g/mol [1][2] |

| Appearance | White to pale yellow solid[1] |

| Melting Point | 93-96°C[1] |

| Solubility | Slightly soluble in DMSO and Water; The free base is soluble in Ethanol.[1][6] |

| Stereochemistry | (1S,3R), trans[1][2] |

| Storage | Inert atmosphere, Room Temperature[1] |

Applications in Pharmaceutical Synthesis

The defined stereochemistry of this compound makes it an invaluable synthon for complex pharmaceutical agents, allowing for the synthesis of enantiomerically pure drug candidates, thereby optimizing therapeutic efficacy and minimizing potential side effects.[1]

1. Key Intermediate for Bictegravir: The most prominent application of this chiral building block is in the synthesis of Bictegravir, an integrase strand transfer inhibitor (INSTI) used for the treatment of HIV-1 infection.[3][4] The specific (1S,3R) stereoconfiguration of the aminocyclopentanol core is essential for the drug's biological activity.

2. Synthesis of Carbocyclic Nucleoside Analogues: This compound also serves as a valuable platform for the synthesis of various carbocyclic nucleoside analogues.[2] These molecules are of significant interest in the development of new antiviral therapies due to their potential to inhibit viral replication.[2][7]

Protocols and Methodologies

Chemo-Enzymatic Synthesis of this compound

A robust and scalable synthetic route to the enantiomer, (1R,3S)-3-aminocyclopentanol hydrochloride, has been well-documented.[3][4] The synthesis of the (1S,3R) enantiomer can be achieved by modifying the enzymatic resolution step to isolate the desired stereoisomer. The overall pathway involves a hetero-Diels-Alder reaction, reduction, enzymatic kinetic resolution, hydrogenation, and final deprotection with salt formation.[3][4]

Caption: Chemo-enzymatic synthesis of (1S,3R)-3-Aminocyclopentanol HCl.

Experimental Protocol:

Step 1: Hetero-Diels-Alder Reaction

-

Tert-butyl hydroxylamine carbonate (1.0 eq.) is oxidized in situ to tert-butyl nitrosyl carbonate. This is catalyzed by a copper catalyst (e.g., CuCl, 0.1-0.2 eq.) and a ligand like 2-ethyl-2-oxazoline (0.1-0.2 eq.).[4]

-

The resulting nitroso compound reacts with cyclopentadiene (1.5-2.0 eq.) via a hetero-Diels-Alder reaction to yield racemic cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[4]

-

The reaction is typically run at 20-30 °C.[4]

Step 2: Reduction of N-O Bond

-

The bicyclic intermediate is subjected to selective reduction of the nitrogen-oxygen bond.[4]

-

This is achieved using a reducing agent such as zinc powder in an acetic acid reaction system to yield racemic cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.[3][4]

Step 3: Enzymatic Kinetic Resolution

-

The racemic alcohol is dissolved in an organic solvent (e.g., tert-butyl methyl ether).[2]

-

A lipase catalyst (e.g., Novozym 435) and an acylating agent (e.g., vinyl acetate) are added.[2][4]

-

The lipase selectively acylates one enantiomer (the (1R,3R)-alcohol), leaving the desired (1S,3S)-alcohol unreacted.[2]

-

The reaction progress is monitored by HPLC or TLC. Upon completion, the enzyme is removed by filtration.[2]

Step 4: Hydrogenation

-

The unreacted (1S,3S)-alcohol is isolated and the double bond is reduced via hydrogenation.[4]

-

This is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[8]

Step 5: Deprotection (Deacetylation)

-

If any acylated product of the desired enantiomer is carried over, the acetyl protecting group is removed under alkaline conditions, for example, using lithium hydroxide in methanol.[1][4]

Step 6: Deprotection (Boc) and Hydrochloride Salt Formation

-

An acidic solution of hydrogen chloride in isopropanol is prepared in situ by the dropwise addition of acetyl chloride (1.5-2.5 eq.) to isopropanol.[1][4]

-

The Boc-protected (1S,3R)-amino alcohol from the previous step is dissolved in isopropanol and added dropwise to the HCl/isopropanol solution.[1]

-

The reaction is stirred at room temperature (e.g., 25 °C) for approximately 12 hours to remove the Boc protecting group.[1][4]

-

The system is then cooled to 0 °C to induce crystallization. The final product, this compound, is collected as a white solid by filtration.[1][4] A yield of 80% has been reported for this final step in the synthesis of the (1R,3S) enantiomer.[4]

| Step | Key Reagents & Conditions | Typical Yield |

| 1-2. Cycloaddition & Reduction | Cyclopentadiene, Boc-NHOH, CuCl; then Zn/AcOH | Data not specified |

| 3. Enzymatic Resolution | Lipase (Novozym 435), Vinyl acetate | >99% optical purity[8] |

| 4. Hydrogenation | 10% Pd/C, H₂ (1.0 MPa), 20 °C, 24h | 58.2% (for a similar process)[8] |

| 5-6. Deprotection & Salt Formation | 1. LiOH/MeOH; 2. AcCl/iPrOH, 0-25°C, 12h | 80-95%[4][9] |

Protocol for Quantitative Solubility Determination

While qualitative solubility is known, precise quantitative data is often required for process development. The equilibrium shake-flask method is a standard approach to determine thermodynamic solubility.[6]

Caption: Workflow for quantitative solubility determination.

Materials:

-

This compound

-

Selected analytical grade solvents (e.g., DMSO, Methanol, Water, Ethanol)

-

Temperature-controlled shaker

-

Analytical balance, vials, syringes, and syringe filters (e.g., 0.22 µm)

-

Validated HPLC or GC system

Procedure:

-

Preparation: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to generate a calibration curve.[6]

-

Saturation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation is reached.[6]

-

Equilibration: Place the vials in a temperature-controlled shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium between the solid and dissolved compound.[6]

-

Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for 2-4 hours to let the excess solid settle.[6]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.[6]

-

Quantification: Accurately dilute the filtered solution to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC or GC method.[6]

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor.[6]

This compound is a highly valuable chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and bifunctional nature enable the efficient and stereocontrolled synthesis of complex molecules, particularly antiviral agents like Bictegravir. The development of robust chemo-enzymatic synthetic routes has made this crucial intermediate more accessible for drug discovery and development programs.[1] As the demand for enantiomerically pure therapeutics continues to grow, the importance of synthons like this compound is undeniable.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. (1R,3S)-3-Aminocyclopentanol | 1110772-05-8 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation [mdpi.com]

- 8. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 9. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

Application of (1S,3R)-3-Aminocyclopentanol Hydrochloride in Asymmetric Synthesis

(1S,3R)-3-Aminocyclopentanol hydrochloride is a valuable chiral building block for asymmetric synthesis, primarily utilized for the introduction of stereocenters with high levels of control. Its rigid cyclopentane backbone and the trans relationship between the amino and hydroxyl groups make it an effective scaffold for creating chiral auxiliaries and ligands. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.

Application Notes

The principal application of this compound in asymmetric synthesis is its conversion into a chiral oxazolidinone auxiliary . This auxiliary can be subsequently acylated to form an N-acyl oxazolidinone. Deprotonation of this imide generates a chiral enolate that undergoes highly diastereoselective reactions with various electrophiles, such as alkyl halides and aldehydes. The steric hindrance provided by the fused cyclopentyl ring of the oxazolidinone directs the approach of the electrophile, leading to the formation of a new stereocenter with a high degree of predictability.

This methodology is particularly relevant in the synthesis of enantiomerically pure carboxylic acids, amino acids, and polyketide natural products. The bifunctional nature of the parent aminocyclopentanol allows for the straightforward formation of the rigid oxazolidinone ring, which is crucial for effective stereochemical control. While this compound itself is a key chiral synthon, its enantiomer, (1R,3S)-3-aminocyclopentanol hydrochloride, is a known key intermediate in the synthesis of the anti-HIV drug Bictegravir[1][2].

The effectiveness of structurally similar aminocyclopentanol-derived auxiliaries has been demonstrated in asymmetric alkylations and aldol reactions, achieving excellent diastereofacial selectivities, often exceeding 99% diastereomeric excess (de)[3]. After the desired asymmetric transformation, the chiral auxiliary can be cleaved under mild conditions and recovered for reuse, making this a versatile and efficient strategy in asymmetric synthesis.

Key Applications:

-

Asymmetric Alkylation: Chiral oxazolidinones derived from (1S,3R)-3-aminocyclopentanol can be used to synthesize enantioenriched α-substituted carboxylic acids.

-

Asymmetric Aldol Reactions: The corresponding boron enolates of the N-acyl oxazolidinones react with aldehydes to produce syn-aldol products with high diastereoselectivity, establishing two contiguous stereocenters.

-

Synthesis of Chiral Ligands: The amino and hydroxyl functionalities can be further modified to synthesize chiral ligands for asymmetric catalysis.

Experimental Protocols

The following are detailed protocols for the synthesis of the chiral oxazolidinone auxiliary from this compound and its subsequent use in asymmetric alkylation and aldol reactions. These protocols are adapted from established methodologies for structurally analogous chiral amino alcohols[3][4].

Protocol 1: Synthesis of the (1S,3R)-3-Aminocyclopentanol-Derived Oxazolidinone Auxiliary

Objective: To synthesize the chiral oxazolidinone auxiliary from this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Phosgene (or a phosgene equivalent like triphosgene or diphosgene)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Free Base Generation: Dissolve this compound in water and adjust the pH to >12 with a concentrated NaOH solution. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base, (1S,3R)-3-aminocyclopentanol.

-

Oxazolidinone Formation: In a well-ventilated fume hood, dissolve the (1S,3R)-3-aminocyclopentanol in toluene. Cool the solution to 0 °C. Add a solution of phosgene (or a phosgene equivalent) in toluene dropwise while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench carefully with saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure oxazolidinone auxiliary.

Protocol 2: Asymmetric Alkylation using the Chiral Oxazolidinone Auxiliary

Objective: To perform a diastereoselective alkylation of an N-acyl oxazolidinone derivative.

Materials:

-

(1S,3R)-3-Aminocyclopentanol-derived oxazolidinone

-

n-Butyllithium (n-BuLi) in hexanes

-

Acyl chloride (e.g., propionyl chloride)

-

Anhydrous tetrahydrofuran (THF)

-

Strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS))

-

Alkylating agent (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Acylation: Dissolve the oxazolidinone auxiliary in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 15 minutes. Add the acyl chloride dropwise and allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the combined organic layers over MgSO₄, and purify by column chromatography to obtain the N-acyl oxazolidinone.

-

Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add the strong base (e.g., LDA) dropwise and stir for 30-60 minutes to form the lithium enolate.

-

Alkylation: Add the alkylating agent dropwise at -78 °C. Allow the reaction to stir at this temperature and then slowly warm to a higher temperature as monitored by TLC.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.

-

Auxiliary Cleavage and Recovery: The alkylated product can be hydrolyzed (e.g., using LiOH/H₂O₂) to yield the chiral carboxylic acid and recover the oxazolidinone auxiliary.

Protocol 3: Asymmetric Aldol Reaction

Objective: To perform a diastereoselective syn-aldol reaction.

Materials:

-

N-acyl oxazolidinone (from Protocol 2, step 1)

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Aqueous hydrogen peroxide (H₂O₂)

Procedure:

-

Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous DCM and cool to 0 °C. Add DIPEA followed by the dropwise addition of Bu₂BOTf. Stir for 30 minutes at 0 °C, then cool to -78 °C.

-

Aldol Addition: Add the aldehyde dropwise at -78 °C. Stir the reaction mixture for several hours at -78 °C and then allow it to warm to 0 °C over 1 hour.

-

Work-up: Quench the reaction by adding methanol, followed by a buffer solution and then aqueous hydrogen peroxide. Stir vigorously for 1 hour. Extract the mixture with DCM, wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the crude product by silica gel chromatography to obtain the pure aldol adduct.

Data Presentation

The following table summarizes representative quantitative data for an asymmetric aldol reaction using a chiral oxazolidinone derived from a stereoisomer of the target compound, (1S,2R)-2-aminocyclopentan-1-ol. This data illustrates the high diastereoselectivity achievable with this class of chiral auxiliaries[3].

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Excess (de) (%) |

| 1 | Acetaldehyde | syn-Aldol Adduct | 70 | >99 |

| 2 | Isobutyraldehyde | syn-Aldol Adduct | 71 | >99 |

| 3 | Isovaleraldehyde | syn-Aldol Adduct | 73 | >99 |

| 4 | Benzaldehyde | syn-Aldol Adduct | 80 | >99 |

Visualizations

The following diagrams illustrate the key workflows and concepts described in this document.

Caption: Synthesis of the N-Acyl Oxazolidinone Auxiliary.

Caption: Workflow for Asymmetric Alkylation.

Caption: Pathway for Asymmetric Aldol Reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Synthesis of a Key Bictegravir Intermediate: Application Notes and Protocols Utilizing (1S,3R)-3-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a crucial chiral intermediate of Bictegravir, (1S,3R)-3-Aminocyclopentanol hydrochloride. The stereospecific nature of this intermediate is vital for the biological efficacy of Bictegravir, a potent HIV-1 integrase strand transfer inhibitor.[1] The protocols outlined herein are compiled from established chemical literature and patents, offering a comprehensive guide for professionals in drug development and chemical synthesis.[2]

Two primary synthetic routes are presented: a Hetero-Diels-Alder approach with enzymatic resolution and an asymmetric enzymatic reduction pathway. These methods offer robust and scalable solutions for producing the high-purity chiral intermediate required for pharmaceutical manufacturing.[2][3]

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for industrial production depends on various factors including yield, purity, cost of starting materials, and process safety. The two routes presented offer distinct advantages. The Hetero-Diels-Alder route provides high stereoselectivity, while the Asymmetric Reduction route boasts a high overall yield and avoids the use of hazardous reagents.[2]

| Parameter | Hetero-Diels-Alder Route | Asymmetric Reduction Route |

| Starting Material | tert-butyl hydroxylamine carbonate, Cyclopentadiene | 3-carbonyl cyclopentanecarboxylic acid |

| Key Steps | Hetero-Diels-Alder, Enzymatic Kinetic Resolution | Asymmetric Enzymatic Reduction, Rearrangement Cyclization |

| Overall Yield | Not explicitly stated, step-wise yields vary | 63.5%[2] |

| Chiral Separation | Enzymatic Kinetic Resolution[3] | Asymmetric Enzymatic Reduction[2] |

| Key Reagents | Copper Chloride, Lipase, Palladium on Carbon[3] | Carbonyl Reductase, Diphenylphosphoryl azide (DPPA)[2] |

| Noted Advantages | High stereoselectivity, scalable.[2] | Cheap and readily available raw materials, high yield, short reaction route, environmentally friendly.[2] |

Synthetic Pathway Diagrams

To visually represent the synthetic strategies, the following diagrams illustrate the key transformations in each route.

Figure 1: Hetero-Diels-Alder Synthesis Route.

Figure 2: Asymmetric Reduction Synthesis Route.

Experimental Protocols

The following are detailed protocols for the key steps in each synthetic route.

Protocol 1: Hetero-Diels-Alder Route

This multi-step synthesis is a common and effective method for producing this compound.[2]

Step 1: Hetero-Diels-Alder Reaction [3]

-

Under a nitrogen atmosphere, charge a reactor with tert-butyl hydroxylamine carbonate (1.0 eq.), copper chloride (0.1-0.2 eq.), and 2-ethyl-2-oxazoline (0.1-0.2 eq.) in a suitable solvent.

-

Cool the mixture to the appropriate temperature and add cyclopentadiene (1.5-2.0 eq.) dropwise.

-

Maintain the reaction temperature between 20-30°C.

-

Monitor the reaction by TLC or HPLC until completion.

-

Upon completion, perform an aqueous workup to isolate the crude cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

Step 2: Reduction of N-O Bond [3]

-

Dissolve the crude product from Step 1 in acetic acid.

-

Add zinc powder portion-wise while maintaining the temperature.

-

Stir the reaction mixture until the starting material is consumed.

-

Filter the reaction mixture and neutralize the filtrate to isolate the crude cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.

Step 3: Enzymatic Kinetic Resolution [3]

-

Dissolve the product from Step 2 in a suitable organic solvent.

-

Add a lipase catalyst (e.g., Novozym 435) and vinyl acetate.

-

Stir the mixture at room temperature for an extended period (e.g., 48 hours).

-